Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)-

Description

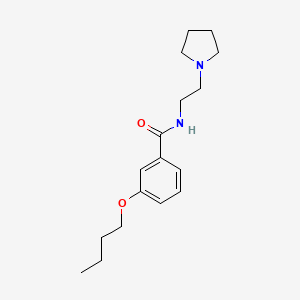

Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- is a synthetic organic compound characterized by a benzamide core substituted with a 3-butoxy group and an N-linked 2-(pyrrolidinyl)ethyl side chain.

Properties

CAS No. |

73664-73-0 |

|---|---|

Molecular Formula |

C17H26N2O2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

3-butoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |

InChI |

InChI=1S/C17H26N2O2/c1-2-3-13-21-16-8-6-7-15(14-16)17(20)18-9-12-19-10-4-5-11-19/h6-8,14H,2-5,9-13H2,1H3,(H,18,20) |

InChI Key |

IJZPZVKTRDFYGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NCCN2CCCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- generally involves the following key steps:

- Synthesis of the substituted benzoyl intermediate (e.g., 3-butoxybenzoyl chloride or 3-butoxybenzoic acid derivative).

- Amide coupling with 2-(pyrrolidinyl)ethylamine to form the target benzamide.

This approach is consistent with classical amide bond formation in medicinal chemistry and organic synthesis.

Preparation of 3-Butoxybenzoyl Derivatives

The 3-butoxy substituent on the benzamide ring can be introduced via etherification of 3-hydroxybenzoic acid or its derivatives. A reliable method involves:

- Alkylation of 3-hydroxybenzoic acid with 1-bromobutane or 1-butyl tosylate under basic conditions (e.g., potassium carbonate in acetone or DMF) to yield 3-butoxybenzoic acid.

- Conversion of 3-butoxybenzoic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride.

This method aligns with common practices for preparing aryl alkyl ethers and acid chlorides, as supported by protocols involving benzyl ethers and esters synthesis using pyridine derivatives and methyl triflate reagents.

Amide Bond Formation with 2-(Pyrrolidinyl)ethylamine

The coupling of 3-butoxybenzoyl chloride with 2-(pyrrolidinyl)ethylamine proceeds via nucleophilic acyl substitution:

- The amine attacks the acid chloride carbonyl carbon, forming the amide bond.

- Reaction conditions typically involve an inert solvent such as dichloromethane or toluene at low temperature (0–5 °C) to control reactivity.

- A base such as triethylamine or pyridine is used to scavenge the hydrochloric acid generated.

Alternatively, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) can be used for direct coupling of 3-butoxybenzoic acid with the amine under mild conditions.

Alternative Synthetic Routes

Though less common for this specific compound, multi-component reactions and solvent-free methods have been explored for related benzamide and heterocyclic derivatives:

- Multi-component reactions involving aldehydes, amines, and other nucleophiles to rapidly assemble complex scaffolds.

- Solvent-free, one-pot syntheses of pyridylaminoalkyl phenols and related compounds via condensation reactions at elevated temperatures (~80 °C) without catalysts.

These methods offer operational simplicity and high yields but may require adaptation for the specific functional groups in Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)-.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes | Source |

|---|---|---|---|---|

| Alkylation of 3-hydroxybenzoic acid | 1-bromobutane, K2CO3, acetone or DMF, reflux | 80–95 | Efficient ether formation, mild base | Inferred from standard protocols |

| Conversion to acid chloride | Thionyl chloride or oxalyl chloride, reflux, inert atmosphere | 90–98 | Typical acid chloride formation | Standard organic synthesis |

| Amide coupling | 3-butoxybenzoyl chloride + 2-(pyrrolidinyl)ethylamine, Et3N, DCM, 0–5 °C | 75–90 | Controlled addition, base scavenger required | Standard amide synthesis |

| Alternative coupling | 3-butoxybenzoic acid + amine, EDC or DCC, DMF, RT | 70–85 | Mild conditions, carbodiimide coupling agents | Standard peptide chemistry |

Research Findings and Notes

- The preparation of benzyl ethers and esters using 2-benzyloxypyridine and methyl triflate under mild conditions provides a useful analogy for the etherification step in preparing the 3-butoxy substituent. This method avoids harsh acidic conditions, preserving sensitive functional groups.

- Multi-component reactions and solvent-free methods described in literature for related heterocyclic compounds demonstrate potential for rapid synthesis but require optimization for amide bond formation and specific substituents.

- Purification typically involves silica gel chromatography and recrystallization to obtain analytically pure Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)-.

- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- can undergo oxidation reactions, particularly at the benzylic position.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: Nucleophilic substitution reactions are common, especially at the benzamide core and the pyrrolidinyl ethyl side chain.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable compound in synthetic organic chemistry .

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering potential therapeutic benefits .

Industry: In the industrial sector, Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzamide core and pyrrolidinyl ethyl side chain. These interactions may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs from the evidence, highlighting substituents, molecular formulas, and characteristics:

Physicochemical Properties

Lipophilicity :

- The butoxy group in the target compound increases lipophilicity compared to methoxy () or hydroxy substituents (). This may enhance membrane permeability but reduce aqueous solubility .

- Trifluoromethyl groups () impart high electronegativity and metabolic stability, whereas bromo groups () favor electrophilic reactivity .

- Pyridyl groups () offer aromatic π-system interactions but lack hydrogen-bond donors .

Biological Activity

Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- is C_{15}H_{22}N_{2}O, with a molecular weight of approximately 250.35 g/mol. The structure consists of a benzene ring attached to a carboxamide group, featuring a butoxy substituent and a pyrrolidinyl ethyl group. This specific arrangement is crucial for its biological interactions.

Synthesis Methods

Various synthetic approaches have been developed to produce Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)-. These methods often involve the modification of existing benzamide derivatives to enhance their pharmacological properties. The synthesis typically includes:

- Step 1 : Formation of the benzamide core.

- Step 2 : Introduction of the butoxy group via alkylation.

- Step 3 : Attachment of the pyrrolidinyl ethyl substituent through amide coupling reactions.

Biological Activity

Benzamide derivatives have been studied for their diverse biological activities, including:

- Antibacterial Activity : Research indicates that similar benzamide compounds can inhibit enoyl-acyl carrier protein reductase, an enzyme critical for bacterial fatty acid synthesis. This suggests potential applications as antibacterial agents .

- Neurological Effects : Compounds with analogous structures have shown effects on monoamine transporters, indicating possible uses in treating psychiatric disorders .

- Anti-inflammatory Properties : Some studies have reported that benzamides can inhibit NFκB activation, which plays a significant role in inflammatory responses .

The mechanism of action for Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets within biological systems:

- Binding Affinity : The unique combination of functional groups enhances binding affinity to various receptors and enzymes, modulating biological pathways effectively.

- Enzyme Inhibition : By inhibiting specific enzymes involved in metabolic pathways, this compound may alter cellular processes related to inflammation and infection .

Case Studies and Research Findings

Several studies have explored the biological activity of Benzamide derivatives:

- Antimicrobial Activity : A study demonstrated that certain benzamide derivatives exhibited significant antimicrobial activity against various bacterial strains. For instance, compounds structurally related to Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- showed promising results in inhibiting bacterial growth .

- Neuropharmacological Studies : In vitro studies indicated that benzamides could modulate neurotransmitter levels by interacting with transporters, suggesting their potential in treating mood disorders .

- Anti-cancer Applications : Research has highlighted the potential use of benzamides as sensitizers in chemotherapy by inducing apoptosis in cancer cells through NFκB pathway inhibition .

Comparative Analysis with Related Compounds

A comparison with other structurally similar compounds reveals the unique advantages offered by Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)-:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-N-cyclopentyl-N-(3-pyrrolidinyl)benzamide | Structure | Enhanced lipophilicity due to chlorine substituent |

| N-Cyclohexyl-4-fluoro-N-pyrrolidin-3-ylbenzamide | Structure | Increased metabolic stability from fluorine substitution |

| 3-Chloro-N-cyclobutyl-N-pyrrolidin-3-ylbenzamide | Structure | Cyclobutyl group affects conformational flexibility |

These variations illustrate how modifications can influence pharmacological properties and highlight the potential therapeutic applications of Benzamide, 3-butoxy-N-(2-(pyrrolidinyl)ethyl)- compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.